molecular formula C16H20N2O3 B1227344 3-[2-(2-Ethyl-1-piperidinyl)-2-oxoethyl]-1,3-benzoxazol-2-one

3-[2-(2-Ethyl-1-piperidinyl)-2-oxoethyl]-1,3-benzoxazol-2-one

Cat. No. B1227344
M. Wt: 288.34 g/mol
InChI Key: PDIAAUHHSQSOIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(2-ethyl-1-piperidinyl)-2-oxoethyl]-1,3-benzoxazol-2-one is a benzoxazole.

Scientific Research Applications

Antioxidant Capacity Assays

The ABTS/PP Decolorization Assay, widely used to assess antioxidant capacity, involves the reaction of antioxidants with the ABTS radical cation. Some antioxidants, particularly phenolics, can form coupling adducts with ABTS, leading to specific oxidative degradation products. This assay, despite its limitations, remains recommended for monitoring changes in antioxidant systems during storage and processing (Ilyasov et al., 2020).

Microwave-assisted Synthesis

Microwave-assisted synthesis has emerged as a valuable technique for the efficient and rapid synthesis of benzoxazole derivatives, offering advantages such as high yields and diverse substituents. This method, especially useful in medicinal chemistry, allows for the synthesis of benzoxazoles under various reaction conditions, catalysis, and starting materials (Özil & Menteşe, 2020).

Enzymatic Degradation of Organic Pollutants

In the treatment of organic pollutants in wastewater, the combination of enzymes with redox mediators has shown potential. This enzymatic approach can degrade recalcitrant compounds effectively, with certain redox mediators enhancing the substrate range and degradation efficiency. Enzymes like laccases and peroxidases, in conjunction with mediators such as 1-hydroxybenzotriazole and violuric acid, have been employed for this purpose (Husain & Husain, 2007).

Antimicrobial Potential

Benzoxazinoids, including benzoxazinones and benzoxazolinones, are specialized metabolites with significant roles in allelopathy and defense against biological threats. Their antimicrobial activity has been evaluated, and while natural benzoxazinoids show limited potency, the 1,4-benzoxazin-3-one scaffold has been identified as a promising template for designing new antimicrobial agents with potent activity against fungi and bacteria (de Bruijn et al., 2018).

properties

Product Name

3-[2-(2-Ethyl-1-piperidinyl)-2-oxoethyl]-1,3-benzoxazol-2-one

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

3-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-1,3-benzoxazol-2-one

InChI

InChI=1S/C16H20N2O3/c1-2-12-7-5-6-10-17(12)15(19)11-18-13-8-3-4-9-14(13)21-16(18)20/h3-4,8-9,12H,2,5-7,10-11H2,1H3

InChI Key

PDIAAUHHSQSOIN-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1C(=O)CN2C3=CC=CC=C3OC2=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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